molecular formula C10H7FOS B6372822 2-Fluoro-5-(thiophen-3-YL)phenol CAS No. 1262003-52-0

2-Fluoro-5-(thiophen-3-YL)phenol

Cat. No.: B6372822
CAS No.: 1262003-52-0
M. Wt: 194.23 g/mol
InChI Key: XWKZCFOTHJJWFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-(thiophen-3-YL)phenol is an organic compound that features a fluorine atom and a thiophene ring attached to a phenol group. This compound is part of a broader class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of thiophene with a fluorinated phenol under palladium catalysis . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of thiophene derivatives, including 2-Fluoro-5-(thiophen-3-YL)phenol, often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(thiophen-3-YL)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and hydrogenated thiophene derivatives .

Scientific Research Applications

2-Fluoro-5-(thiophen-3-YL)phenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Fluoro-5-(thiophen-3-YL)phenol exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating specific biological pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)phenol
  • 2-Fluoro-5-(methylthio)phenol
  • 2-Fluoro-5-(phenyl)phenol

Uniqueness

2-Fluoro-5-(thiophen-3-YL)phenol is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or electronic materials .

Properties

IUPAC Name

2-fluoro-5-thiophen-3-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FOS/c11-9-2-1-7(5-10(9)12)8-3-4-13-6-8/h1-6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKZCFOTHJJWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684080
Record name 2-Fluoro-5-(thiophen-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262003-52-0
Record name 2-Fluoro-5-(thiophen-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.